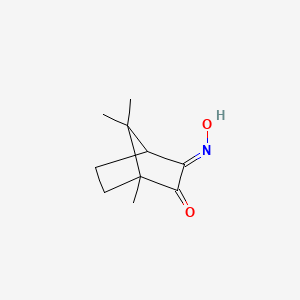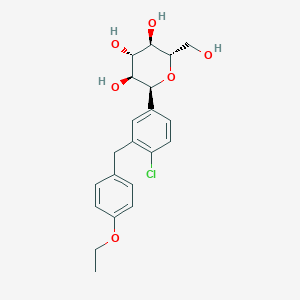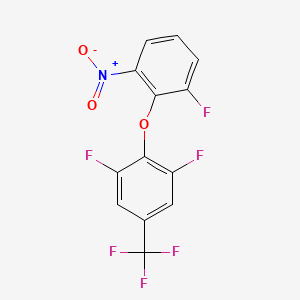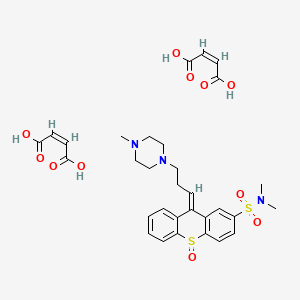
3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)-
Übersicht
Beschreibung
3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)- is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridinesulfonamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)- typically involves the reaction of 4-chloropyridine-3-sulfonamide with 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridinesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3’-Methylphenyl)amino-3-pyridinesulfonamide
- 3-Fluoro-4-(trifluoromethyl)pyridine
- 4-Chloro-3-pyridinesulfonamide
Uniqueness
3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)- is unique due to the presence of both the trifluoromethyl group and the pyridinesulfonamide moiety. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)anilino]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c13-12(14,15)8-2-1-3-9(6-8)18-10-4-5-17-7-11(10)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAZVOULHVTBDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191448 | |
| Record name | 3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38030-43-2 | |
| Record name | 3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038030432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1R)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425091.png)
![2-[2-[(EZ)-1,2-Diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B13425095.png)

![cis-2-Azabicyclo[4.2.0]octane hcl](/img/structure/B13425102.png)
![[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B13425103.png)




![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)

